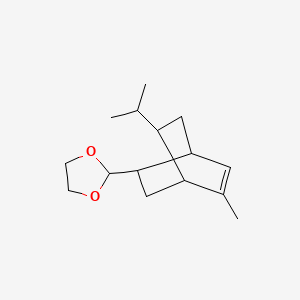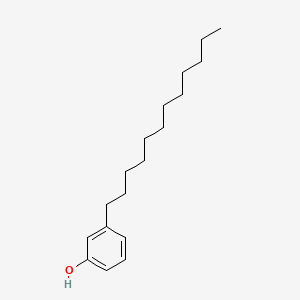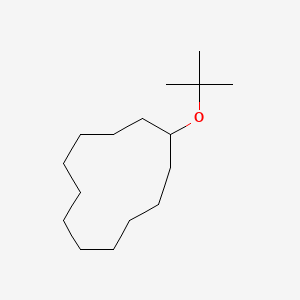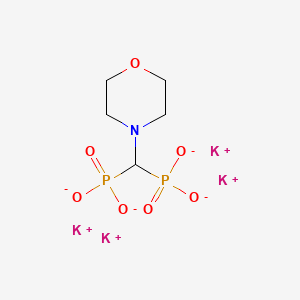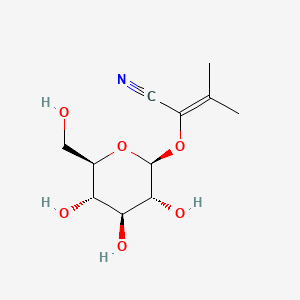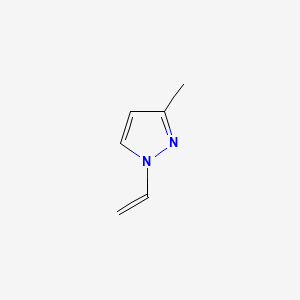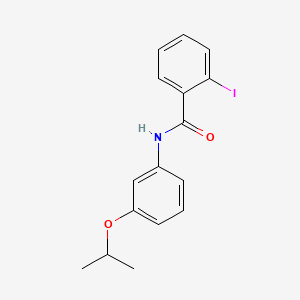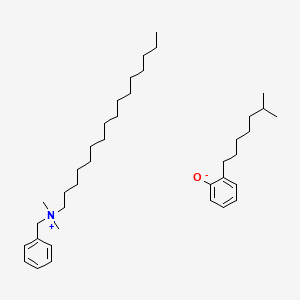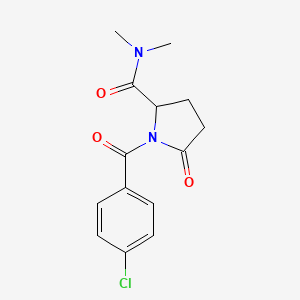
Einecs 287-456-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 287-456-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Einecs 287-456-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and minimize by-products .
Industrial Production Methods: Industrial production of this compound is carried out on a larger scale, often in specialized chemical plants. The process involves the use of advanced equipment and technology to ensure consistent quality and efficiency. Key steps in the industrial production include raw material procurement, reaction setup, product isolation, and purification. Quality control measures are implemented at various stages to ensure compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Einecs 287-456-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity .
Wissenschaftliche Forschungsanwendungen
Einecs 287-456-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may serve as a probe for studying biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic properties. Additionally, it finds applications in the industry as an intermediate in the production of other chemicals .
Wirkmechanismus
The mechanism of action of Einecs 287-456-6 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Vergleich Mit ähnlichen Verbindungen
Einecs 287-456-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. For example, compounds with similar oxidation states or substitution patterns may exhibit comparable reactivity but differ in their specific applications .
List of Similar Compounds:- Benzalkonium Chloride
- Mercurous Oxide
- Bismuth Tetroxide
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its preparation methods, chemical reactions, and applications make it a valuable substance for research and development. Understanding its mechanism of action and comparing it with similar compounds further enhances its utility and potential for future innovations.
Eigenschaften
CAS-Nummer |
85508-30-1 |
|---|---|
Molekularformel |
C14H15ClN2O3 |
Molekulargewicht |
294.73 g/mol |
IUPAC-Name |
1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI-Schlüssel |
UTVSYBBRNINNRF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



